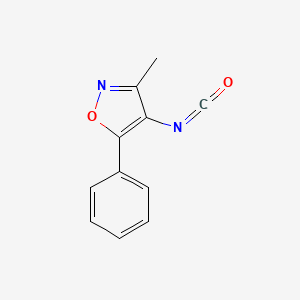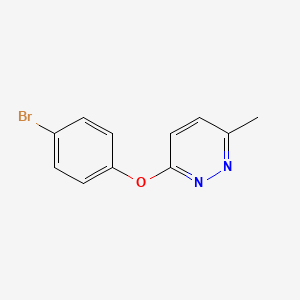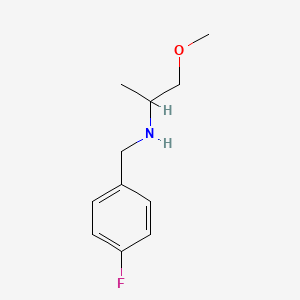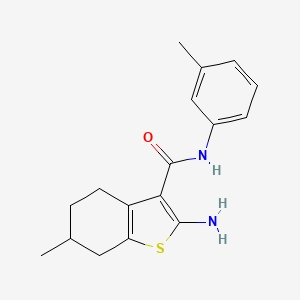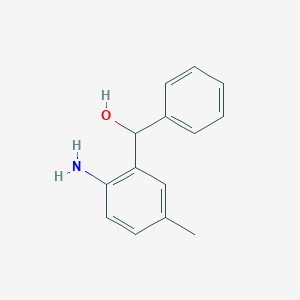
2-(3-Bromopropoxy)tetrahydro-2H-pyran
Übersicht
Beschreibung
2-(3-Bromopropoxy)tetrahydro-2H-pyran is a chemical compound that is part of the 2H-pyran family, which are heterocyclic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. The specific structure of this compound includes a bromopropoxy group attached to the tetrahydro-2H-pyran ring.
Synthesis Analysis
The synthesis of related 2H-pyran compounds has been explored in various studies. For instance, the synthesis of 2H-pyran-2-ones and chiral dihydropyranones from 3-bromoenals and 1,3-dicarbonyl compounds using oxidative N-heterocyclic carbene catalysis has been reported . Another study describes a Prins-type cyclization between homopropargylic alcohol and aldehydes in the presence of FeX(3) to obtain 2-alkyl-4-halo-5,6-dihydro-2H-pyrans . Additionally, a convenient approach for the synthesis of a tetrahydro-2H-pyran derivative from 4-bromo-2-(bromomethyl)-1-chlorobenzene has been developed .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromopropoxy)tetrahydro-2H-pyran can be inferred from related compounds. For example, the X-ray structure characterization of antipyrine derivatives provides insights into the molecular arrangement and intermolecular interactions, which can be relevant for understanding the structure of 2-(3-Bromopropoxy)tetrahydro-2H-pyran . Theoretical quantum-mechanical calculations and experimental spectroscopic methods, such as NMR and FTIR, have been used to confirm the molecular structure of similar compounds .
Chemical Reactions Analysis
The reactivity of 2H-pyran derivatives can be complex. For instance, the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones via a Ni(0)-catalyzed coupling reaction and subsequent halogen-metal exchange to 6-lithio-3,4-dihydro-2H-pyrans has been described . Additionally, the synthesis of 3-bromo-2H-pyran-2-one as an ambiphilic diene for Diels-Alder cycloadditions indicates the potential for 2H-pyran derivatives to participate in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Bromopropoxy)tetrahydro-2H-pyran can be deduced from the properties of similar compounds. For example, the solubility, melting point, and boiling point can be influenced by the presence of the bromopropoxy group. The compound's reactivity, such as its ability to undergo substitution or elimination reactions, can be related to the presence of the bromine atom, which is a good leaving group. The compound's stability and reactivity in different conditions, such as in the presence of catalysts or during halogen-metal exchange reactions, are also important aspects of its chemical properties .
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism of Pyrolysis
- Researchers conducted experimental and DFT studies on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, which included derivatives of 2-(3-Bromopropoxy)tetrahydro-2H-pyran. They found that the pyrolysis is unimolecular, following first-order kinetics, and the reaction mechanism involved a four-membered cyclic transition state. This study contributes to understanding the behavior of such compounds under high temperatures and pressures (Álvarez-Aular et al., 2018).
Applications in Synthesis of Attractants
- A study described the highly stereoselective allylic ethylation of a derivative of 2-(3-Bromopropoxy)tetrahydro-2H-pyran. This process was key in synthesizing the Western corn rootworm sex attractant, highlighting the compound's role in the synthesis of biologically significant molecules (Isakov & Kulinkovich, 2008).
Stereospecific Formation of Tetrahydropyran Rings
- Research on the stereospecific synthesis of disubstituted tetrahydropyran and dihydropyran rings involved derivatives of 2-(3-Bromopropoxy)tetrahydro-2H-pyran. This study is significant for the synthesis of complex organic molecules, showcasing the versatility of these compounds in forming diverse chemical structures (Uenishi, Ohmi, & Ueda, 2005).
Synthesis of High Specific Activity Tritium Labeled Compounds
- A research paper described the synthesis of a tritium-labeled derivative of 2-(3-Bromopropoxy)tetrahydro-2H-pyran for use as a probe in studying calcium-independent myocardial phospholipase A2. This application illustrates the compound's utility in biochemistry and pharmacology research (Durley, Parnas, & Weiss, 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-bromopropoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNHUFQGDJLQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380745 | |
| Record name | 2-(3-Bromopropoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropoxy)tetrahydro-2H-pyran | |
CAS RN |
33821-94-2 | |
| Record name | 2-(3-Bromopropoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Bomopropoxy)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(3-Bromopropoxy)tetrahydro-2H-pyran in the synthesis of regioselectively functionalized glucose derivatives?
A1: In this study, 2-(3-Bromopropoxy)tetrahydro-2H-pyran (BPTHP) acts as a reagent to introduce a protected 3-hydroxypropyl group onto specific hydroxyl groups of glucose derivatives []. This is a crucial step in synthesizing molecules with defined patterns of hydroxyl groups, which are important for biological recognition and activity. The reaction proceeds via nucleophilic substitution, where the hydroxyl group on the glucose derivative attacks the carbon attached to the bromine in BPTHP, displacing the bromine atom. The tetrahydropyranyl (THP) group in BPTHP acts as a protecting group for the terminal hydroxyl, preventing unwanted side reactions. The THP group can be easily removed later using mild acidic conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

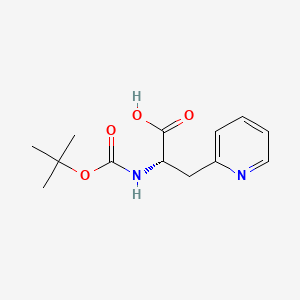

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)
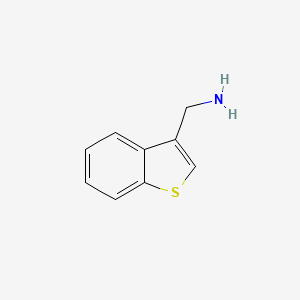




![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
